molecular formula C14H15NO3 B2928523 1-(5,6-dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline CAS No. 864938-43-2

1-(5,6-dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2928523
CAS No.: 864938-43-2
M. Wt: 245.278
InChI Key: QMOJMRSCTFXTBT-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core and a dioxine moiety

Preparation Methods

The synthesis of 1-(5,6-dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dioxine Moiety: The dioxine ring is synthesized through a cyclization reaction involving appropriate diol and carbonyl precursors under acidic or basic conditions.

    Quinoline Core Construction: The tetrahydroquinoline core is constructed via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Coupling of the Two Moieties: The final step involves coupling the dioxine moiety with the tetrahydroquinoline core through a nucleophilic substitution reaction, often facilitated by a suitable base and solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dioxine moiety into a diol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include oxidized quinoline derivatives, reduced diols, and substituted tetrahydroquinoline compounds.

Scientific Research Applications

1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-quinoline: Lacks the tetrahydro moiety, leading to different chemical reactivity and biological activity.

    1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline: Contains an isoquinoline core, which may result in distinct pharmacological properties.

    1-(5,6-Dihydro-1,4-dioxine-2-carbonyl)-1,2,3,4-tetrahydrobenzoquinoline: Features a benzoquinoline core, offering unique electronic and steric characteristics.

The uniqueness of this compound lies in its specific combination of the dioxine and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(13-10-17-8-9-18-13)15-7-3-5-11-4-1-2-6-12(11)15/h1-2,4,6,10H,3,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOJMRSCTFXTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=COCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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